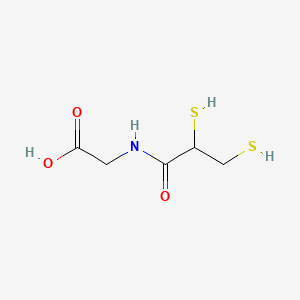
Glycine, N-(2,3-dimercapto-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Glycine, N-(2,3-dimercapto-1-oxopropyl)- can involve several synthetic routes. One common method is the controlled ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process involves using primary amine initiators to produce the corresponding polymer with a narrow molecular weight distribution. The polymerization proceeds in a controlled manner, ensuring good agreement between experimental and theoretical molecular weights .
Analyse Des Réactions Chimiques
Glycine, N-(2,3-dimercapto-1-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in industrial applications for the synthesis of various polymers and materials .
Mécanisme D'action
The mechanism of action of Glycine, N-(2,3-dimercapto-1-oxopropyl)- involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes . The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Glycine, N-(2,3-dimercapto-1-oxopropyl)- can be compared with other similar compounds, such as N-(3-tert-butoxy-3-oxopropyl) glycine . Other similar compounds include various N-substituted glycine derivatives, which have been investigated for their biocompatibility and stimuli-responsive properties .
Propriétés
Numéro CAS |
62546-15-0 |
|---|---|
Formule moléculaire |
C5H9NO3S2 |
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
2-[2,3-bis(sulfanyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C5H9NO3S2/c7-4(8)1-6-5(9)3(11)2-10/h3,10-11H,1-2H2,(H,6,9)(H,7,8) |
Clé InChI |
CUGDCSCCEADZCG-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)NCC(=O)O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


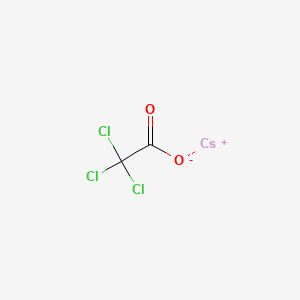
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
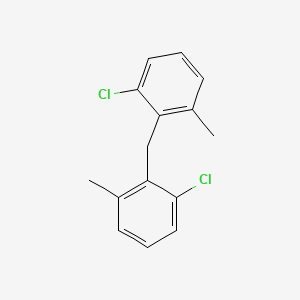


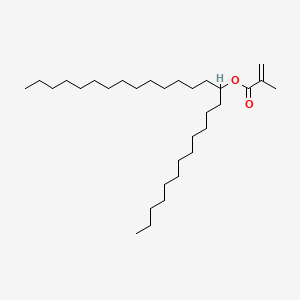

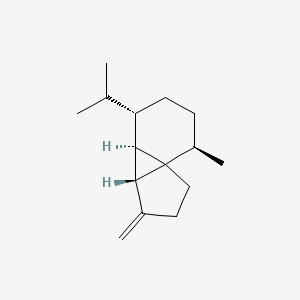
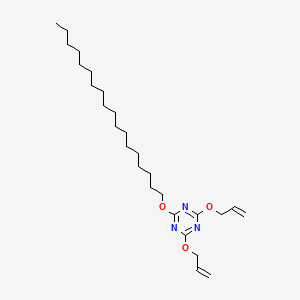

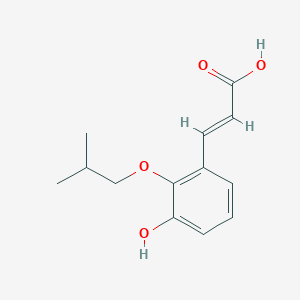
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)


